A Technical Guide to the Synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide from Guanidine
A Technical Guide to the Synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide from Guanidine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide, a heterocyclic compound of interest for scaffold-based drug discovery. The synthesis leverages guanidine as a foundational starting material. The proposed strategy is a two-step process initiated by a classical cyclocondensation reaction to form a key pyrimidine intermediate, which is subsequently functionalized to yield the target molecule. This document elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and outlines methods for analytical validation. The causality behind experimental choices is explained to provide field-proven insights, ensuring both scientific integrity and practical applicability for researchers in medicinal chemistry and process development.
Introduction
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As a fundamental component of nucleobases uracil, thymine, and cytosine, its derivatives are integral to a multitude of biological processes. This inherent bio-relevance has made substituted pyrimidines a focal point in the design of therapeutic agents, with applications ranging from antiviral and antimicrobial to anticancer drugs.[1] The ability to strategically functionalize the pyrimidine core allows for the fine-tuning of pharmacological activity, making novel synthetic routes to diverse pyrimidine derivatives highly valuable.
Overview of the Target Molecule: (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide
The target compound, (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide (Molecular Formula: C₅H₅N₅O), features a 2-aminopyrimidine core functionalized with a 6-oxo group and a 4-cyanamide moiety.[2][3] This unique combination of functional groups, particularly the cyanamide group, offers potential for further synthetic elaboration or direct interaction with biological targets. The oxo group exists in tautomeric equilibrium with a hydroxyl group, a common feature of hydroxypyrimidines.
Proposed Synthetic Strategy & Retrosynthetic Analysis
The synthesis is designed as a logical and efficient two-step sequence starting from readily available commercial reagents: guanidine and ethyl cyanoacetate.
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Step 1: Cyclocondensation. The core pyrimidine ring is constructed via a base-catalyzed cyclocondensation reaction between guanidine and ethyl cyanoacetate. This well-established reaction reliably produces the key intermediate, 2,4-diamino-6-hydroxypyrimidine.[4][5]
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Step 2: Selective Cyanation. The 4-amino group of the intermediate is selectively converted into a cyanamide group. This transformation can be achieved through reaction with cyanogen bromide (BrCN), a standard method for the cyanation of primary amines.
This approach is advantageous due to its use of inexpensive starting materials, the reliability of the initial cyclization, and a clear path for the required functional group transformation.
Mechanistic Insights and Rationale
The Principal Pyrimidine Synthesis: A Foundation
The core of this synthesis relies on the Principal Pyrimidine Synthesis, which involves the condensation of a compound with an N-C-N fragment (guanidine) with a 1,3-dielectrophilic species (derived from ethyl cyanoacetate).[6] This reaction is typically performed under basic conditions to generate the necessary nucleophile.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which deprotonates the α-carbon of ethyl cyanoacetate. This is the most acidic proton due to the inductive effects of both the adjacent nitrile and ester groups.
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Causality: The formation of the enolate carbanion is the critical first step, as it creates a potent carbon-based nucleophile required to attack the electrophilic carbon of guanidine.
The guanidine, while a strong base itself, is protonated under these conditions. The enolate attacks the central carbon of a guanidine molecule. This is followed by an intramolecular cyclization, where one of the terminal amino groups of the guanidine moiety attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic pyrimidine ring.
Caption: Mechanism of 2,4-Diamino-6-hydroxypyrimidine formation.
Step 2: Conversion of the 4-Amino Group to a Cyanamide
The conversion of the 4-amino group of 2,4-diamino-6-hydroxypyrimidine to a cyanamide is achieved using cyanogen bromide (BrCN). The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of BrCN.
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Causality & Selectivity: The 4-amino group is generally more nucleophilic and less sterically hindered than the 2-amino group in this system, allowing for selective reaction under controlled conditions. The presence of a mild base is often required to neutralize the HBr byproduct, driving the reaction to completion. A subsequent deprotonation of the intermediate and elimination of the bromide ion yields the final cyanamide product.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Guanidine Nitrate | CH₆N₄O₃ | 122.08 | ≥98% | Standard Supplier | Guanidine HCl can also be used. |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | ≥99% | Standard Supplier | Handle in a fume hood. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | ≥96% | Standard Supplier | Highly moisture-sensitive. |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Standard Supplier | Used as solvent. |
| Cyanogen Bromide | CBrN | 105.92 | ≥97% | Standard Supplier | Extremely Toxic . Use with extreme caution. |
| Diisopropylethylamine | C₈H₁₉N | 129.24 | ≥99% | Standard Supplier | Non-nucleophilic base. |
| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | Standard Supplier | Used as solvent for cyanation. |
Step-by-Step Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Intermediate)
This protocol is adapted from established procedures for similar cyclocondensations.[4]
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Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
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Base Preparation: In the flask, dissolve sodium metal (1.5 eq.) in 200 mL of anhydrous ethanol to prepare sodium ethoxide in situ. Alternatively, add commercial sodium ethoxide (1.5 eq.) to the ethanol. Stir until fully dissolved.
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Guanidine Addition: Add guanidine nitrate (1.0 eq.) to the sodium ethoxide solution. Stir the resulting slurry for 30 minutes at 50 °C.
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Substrate Addition: Add ethyl cyanoacetate (1.0 eq.) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 50-60 °C.
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Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol (2 x 30 mL).
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Purification: The crude solid is dissolved in a minimum amount of hot water and the pH is adjusted to 6-7 with glacial acetic acid, causing the product to precipitate. Filter the purified white solid, wash with deionized water, and dry under vacuum at 60 °C. A typical yield is 75-85%.
Step-by-Step Synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide
WARNING: Cyanogen bromide is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: In a 250 mL flask under an inert atmosphere, suspend the dried 2,4-diamino-6-hydroxypyrimidine (1.0 eq.) in 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.2 eq.) to the suspension and stir for 15 minutes at 0 °C (ice bath).
-
Cyanation: Dissolve cyanogen bromide (1.1 eq.) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding 50 mL of saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). The product is often insoluble and can be isolated by filtration of the biphasic mixture. Wash the collected solid with water and then with a small amount of cold DCM to remove impurities. Dry the product under vacuum.
Characterization and Analytical Validation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅O | PubChem[2] |
| Molar Mass | 151.13 g/mol | PubChem[2] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
| Melting Point | Expected to decompose at high temperatures (>250 °C) | General knowledge of similar heterocycles |
Spectroscopic Analysis
Expected characteristic peaks for the final product:
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¹H NMR (DMSO-d₆): Signals corresponding to the C5-H proton (around 5.0-5.5 ppm), exchangeable protons for the amino groups (-NH₂ and -NH-CN), and the pyrimidine ring NH (broad signals, >7.0 ppm).
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¹³C NMR (DMSO-d₆): Peaks for the pyrimidine ring carbons, with the C=O carbon at ~160-165 ppm, and the nitrile carbon (-CN) at ~115-120 ppm.
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FT-IR (KBr, cm⁻¹): Strong N-H stretching bands (3100-3400 cm⁻¹), a characteristic C=O stretch (~1650-1680 cm⁻¹), and a sharp, strong C≡N stretch for the nitrile group (~2200-2250 cm⁻¹).
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Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 152.06.
Troubleshooting and Optimization
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Low Yield in Step 1: Ensure anhydrous conditions, as moisture will consume the sodium ethoxide. The purity of the guanidine salt is also critical.[7]
-
Side Reactions in Step 2: Over-cyanation or reaction at the N1 or N3 positions is possible. Maintain low temperatures during BrCN addition and use the specified stoichiometry to maximize selectivity.
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Purification Difficulties: The final product may have low solubility in common organic solvents. Recrystallization from polar aprotic solvents like DMF or DMSO, or trituration, may be necessary.
Caption: High-level workflow for the two-step synthesis.
Summary and Outlook
This guide details a practical and theoretically sound synthetic route for (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide from guanidine. By employing a foundational cyclocondensation followed by a selective cyanation, the target molecule can be accessed efficiently. The protocols and mechanistic rationale provided herein serve as a robust starting point for researchers. The final compound, with its versatile functional groups, is a promising candidate for inclusion in screening libraries or as a precursor for the synthesis of more complex molecules in the pursuit of novel therapeutic agents.
References
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Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry. Available at: [Link]
- Gong, P. (2006). One-pot synthesis of guanine. CN100491377C. Google Patents.
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Banfield, J. E. (1961). Heterocyclic derivatives of guanidine. Part III. Stoicheiometry and kinetics of the condensation of ethyl cyanoacetate with guanidino-2H-pyrroles. Journal of the Chemical Society (Resumed). Available at: [Link]
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de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]
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Marinho, E. R., & Proença, F. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]
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Banfield, J. E. (1961). 854. Heterocyclic derivatives of guanidine. Part III. Stoicheiometry and kinetics of the condensation of ethyl cyanoacetate with guanidino-2H-pyrroles. Sci-Hub. Available at: [Link]
- Li, J., et al. (2022). One-step synthetic method of guanine. CN114380832A. Google Patents.
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Ruda, G. F., et al. (2014). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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PubChem. Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-. National Center for Biotechnology Information. Available at: [Link]
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Al-Masoudi, W. A. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
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PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com. Available at: [Link]
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Al-Amiery, A. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]
- Zhang, Y. (2014). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. CN103864629A. Google Patents.
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